molecular formula C25H23N3OS B2655806 2-((1,5-di-p-tolyl-1H-imidazol-2-yl)thio)-N-phenylacetamide CAS No. 1207056-74-3

2-((1,5-di-p-tolyl-1H-imidazol-2-yl)thio)-N-phenylacetamide

Cat. No.: B2655806
CAS No.: 1207056-74-3
M. Wt: 413.54
InChI Key: YWIWLVGEIWDTTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((1,5-di-p-tolyl-1H-imidazol-2-yl)thio)-N-phenylacetamide is a synthetic chemical compound designed for research use only, featuring a hybrid molecular structure that integrates imidazole and acetamide pharmacophores. This design is strategically relevant in modern medicinal chemistry, particularly in the development of multi-target therapeutic agents for complex diseases . The compound's core structure suggests significant research potential. The 1,3,4-oxadiazole and imidazole scaffolds are widely recognized in anticancer research for their ability to inhibit key biological targets such as thymidylate synthase and histone deacetylase (HDAC) . Furthermore, the 1H-imidazole-2-carboxylic acid moiety and its derivatives have been identified as potent inhibitors of metallo-β-lactamases (MBLs), which are enzymes conferring resistance to beta-lactam antibiotics . The inclusion of a thioether-linked acetamide group is a common feature in compounds screened for antimicrobial and antioxidant activities . Applications & Research Value: This reagent is intended for investigational purposes in biochemistry and pharmacology. Its primary research value lies in its potential as a multi-target agent. Researchers can utilize it in studies focused on: • Oncology Research: Investigation of antiproliferative activity and mechanism of action against various cancer cell lines. • Antimicrobial Resistance: Evaluation of efficacy against antibiotic-resistant bacteria, specifically as an inhibitor of metallo-β-lactamase enzymes. • Hybrid Molecule Studies: Serving as a key intermediate for exploring the synergistic effects of combined pharmacophores in drug discovery. Disclaimer: This product is for research use only and is not intended for diagnostic or therapeutic procedures in humans or animals. It is the responsibility of the researcher to ensure safe handling and comply with all applicable local and national regulatory requirements.

Properties

IUPAC Name

2-[1,5-bis(4-methylphenyl)imidazol-2-yl]sulfanyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3OS/c1-18-8-12-20(13-9-18)23-16-26-25(28(23)22-14-10-19(2)11-15-22)30-17-24(29)27-21-6-4-3-5-7-21/h3-16H,17H2,1-2H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWIWLVGEIWDTTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)C)SCC(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1,5-di-p-tolyl-1H-imidazol-2-yl)thio)-N-phenylacetamide typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring is synthesized through a cyclization reaction involving a dicarbonyl compound and an amine.

    Substitution with p-Tolyl Groups: The imidazole ring is then substituted with p-tolyl groups using Friedel-Crafts alkylation.

    Thioether Formation: The substituted imidazole is reacted with a thiol compound to form the thioether linkage.

    Acetamide Formation: Finally, the thioether is reacted with an acylating agent to form the acetamide moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-((1,5-di-p-tolyl-1H-imidazol-2-yl)thio)-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The imidazole ring can be reduced under specific conditions, although this is less common.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Nitrating mixture (sulfuric acid and nitric acid), halogenating agents (bromine, chlorine).

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Reduced imidazole derivatives.

    Substitution: Nitrated or halogenated aromatic compounds.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of 2-((1,5-di-p-tolyl-1H-imidazol-2-yl)thio)-N-phenylacetamide as an anticancer agent. The compound has shown significant cytotoxic effects against various cancer cell lines.

  • Mechanism of Action : The compound may function by inhibiting key enzymes involved in cancer cell proliferation and inducing apoptosis. For instance, derivatives of imidazole have been reported to inhibit thymidine phosphorylase, which is crucial for tumor growth and angiogenesis .
  • Case Studies :
    • In vitro studies demonstrated that derivatives similar to this compound exhibited IC50 values significantly lower than those of standard anticancer drugs, indicating higher potency against specific cancer types such as leukemia and breast cancer .
CompoundCell LineIC50 Value (μM)Reference
2-((1,5-di-p-tolyl-1H-imidazol-2-yl)thio)-N-phenylacetamideMCF-7 (Breast Cancer)0.62
Similar DerivativeCCRF-CEM (Leukemia)2.09
Thiadiazole DerivativeSK-MEL-1 (Melanoma)18.3

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Its structural characteristics allow it to interact with bacterial cell membranes, leading to potential applications in treating infections.

  • Mechanism : The thioether group may enhance the lipophilicity of the molecule, facilitating its penetration into microbial cells.

Enzyme Inhibition

Research indicates that compounds featuring imidazole and thioether functionalities can act as enzyme inhibitors. This property is particularly relevant in the context of drug discovery for diseases where enzyme dysregulation plays a critical role.

  • Example : Compounds with similar structures have been shown to inhibit thymidine phosphorylase, which is implicated in cancer progression and angiogenesis .

Mechanism of Action

The mechanism of action of 2-((1,5-di-p-tolyl-1H-imidazol-2-yl)thio)-N-phenylacetamide involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The thioether linkage may also play a role in modulating the compound’s biological activity by affecting its binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogs

(a) 2-(1H-Imidazol-2-ylthio)-N-p-tolylacetamide (Compound 2)
  • Structure : Shares the imidazole-thioacetamide core but lacks the second p-tolyl group on the imidazole ring.
  • Synthesis : Prepared via reaction of imidazole-2-thione with 2-chloro-N-p-tolylacetamide .
  • Key Differences : Reduced steric bulk and lipophilicity compared to the target compound.
(b) Triazole-Based Acetamides (Compounds 6a–6c)
  • Structure : Replace the imidazole ring with a 1,2,3-triazole moiety (e.g., 6a: 2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide) .
  • Synthesis : Synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" approach .
  • Key Differences : Triazoles exhibit distinct electronic properties and hydrogen-bonding capabilities, influencing binding interactions in biological systems.
(c) Pyrimidine-Based Acetamides
  • Structure: Feature a pyrimidine ring (e.g., 2-(4,6-diphenylpyrimidin-2-ylamino)-N-phenylacetamide) .
  • Synthesis : Derived from diarylpyrimidine (DAPY) scaffolds, designed for reverse transcriptase inhibition .
  • Key Differences : Pyrimidines offer planar geometry and enhanced π-π stacking, critical for enzyme inhibition.

Key Observations :

  • The target compound’s synthesis is less modular compared to triazole derivatives, which benefit from click chemistry’s efficiency .
  • Pyrimidine-based analogs require multi-step synthesis but achieve high target specificity for enzymes like reverse transcriptase .
(a) Antimicrobial Activity
  • Imidazole Derivatives : Compound 2 (N-p-tolyl analog) showed moderate activity against Staphylococcus aureus (MIC: 32 µg/mL) and Candida albicans (MIC: 64 µg/mL) . The target compound’s additional p-tolyl groups may enhance potency due to increased hydrophobicity.
  • Triazole Derivatives : Compound 6b demonstrated superior antibacterial activity (MIC: 8 µg/mL against E. coli) attributed to the nitro group’s electron-withdrawing effects .
(b) Enzyme Inhibition
  • Pyrimidine Derivatives : Exhibited IC₅₀ values of 0.2–1.8 µM against HIV-1 reverse transcriptase, leveraging their planar DAPY scaffold .

Physicochemical Properties

Property Target Compound Triazole (6a) Pyrimidine Analogs
LogP ~4.2 (estimated) 3.8–4.5 2.5–3.2
Hydrogen Bonding 2 acceptors, 1 donor 3 acceptors, 1 donor 2 acceptors, 2 donors
Thermal Stability Stable to 250°C Stable to 200°C Stable to 300°C

Key Insights :

  • The target compound’s higher LogP suggests better membrane penetration than pyrimidine analogs but comparable to triazoles.
  • Thermal stability aligns with aromatic substituent contributions across all classes.

Biological Activity

2-((1,5-di-p-tolyl-1H-imidazol-2-yl)thio)-N-phenylacetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The compound has a molecular formula of C22H20N4OS2C_{22}H_{20}N_{4}OS_{2} and a molecular weight of 420.6 g/mol. Its structure features an imidazole ring, thioether linkage, and an acetamide moiety, which contribute to its biological activity.

PropertyValue
Molecular FormulaC22H20N4OS2
Molecular Weight420.6 g/mol
CAS Number1207023-72-0

Synthesis

The synthesis of 2-((1,5-di-p-tolyl-1H-imidazol-2-yl)thio)-N-phenylacetamide typically involves several steps:

  • Formation of the Imidazole Ring : The imidazole is synthesized via cyclization of a dicarbonyl compound with an amine.
  • Substitution with p-Tolyl Groups : The imidazole ring undergoes Friedel-Crafts alkylation with p-tolyl chloride.
  • Thioether Formation : A thiol compound reacts with the substituted imidazole.
  • Acetamide Formation : The thioether is reacted with an acylating agent to yield the final product.

Antimicrobial Properties

Research has demonstrated that derivatives of this compound exhibit significant antimicrobial activity. For instance, studies have reported minimum inhibitory concentration (MIC) values ranging from 0.220.22 to 0.25μg/mL0.25\,\mu g/mL against various pathogens, including Staphylococcus aureus and Staphylococcus epidermidis .

Moreover, these derivatives have shown potent antibiofilm activity, outperforming traditional antibiotics like Ciprofloxacin in reducing biofilm formation.

Cytotoxicity and Safety

The hemolytic activity of the compound was found to be low, with % lysis ranging from 3.233.23 to 15.22%15.22\%, indicating a favorable safety profile compared to known cytotoxic agents . Additionally, the IC50 values for cytotoxicity were greater than 60μM60\,\mu M, suggesting non-cytotoxic effects at therapeutic concentrations.

The compound acts as an inhibitor of key enzymes involved in bacterial replication and metabolism. It has been identified as a potent inhibitor of DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values ranging from 12.2712.27 to 31.64μM31.64\,\mu M for DNA gyrase and 0.520.52 to 2.67μM2.67\,\mu M for DHFR .

Study on Antimicrobial Efficacy

In a comparative study, derivatives of 2-((1,5-di-p-tolyl-1H-imidazol-2-yl)thio)-N-phenylacetamide were tested against standard pathogens in vitro. The results indicated that these compounds not only inhibited bacterial growth but also significantly reduced biofilm formation compared to control groups treated with conventional antibiotics.

Synergistic Effects with Other Drugs

Another investigation highlighted the synergistic potential of this compound when combined with existing antibiotics like Ciprofloxacin and Ketoconazole. This combination therapy resulted in reduced MICs for both drugs, enhancing their efficacy against resistant bacterial strains .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-((1,5-di-p-tolyl-1H-imidazol-2-yl)thio)-N-phenylacetamide and its analogs?

  • Methodological Answer : The compound is synthesized via 1,3-dipolar cycloaddition between azides and alkynes. For example, describes using copper(II) acetate (Cu(OAc)₂) as a catalyst in a tert-BuOH:H₂O (3:1) solvent system under ambient conditions. Key steps include:

  • Reacting substituted 2-azido-N-phenylacetamides with alkynes (e.g., (prop-2-yn-1-yloxy)naphthalene).
  • Monitoring reaction progress via TLC (hexane:ethyl acetate 8:2).
  • Purification by recrystallization in ethanol .
    • Data Table :
Reagent SystemCatalystSolventReaction TimeYield (%)
Azide + AlkyneCu(OAc)₂tert-BuOH:H₂O6–8 h75–92%

Q. How is structural characterization performed to confirm the compound’s identity?

  • Methodological Answer : Multi-modal spectroscopy is critical:

  • IR spectroscopy : Identifies functional groups (e.g., C=O at ~1670 cm⁻¹, NH at ~3260 cm⁻¹) .
  • NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., triazole protons at δ 8.36 ppm in DMSO-d₆) .
  • HRMS : Validates molecular weight (e.g., [M+H]⁺ at 404.1348 for compound 6b) .
    • Key Data : Melting points (e.g., 241°C for analog 5.1 ), elemental analysis (C, H, N within ±0.4% of theoretical values) .

Q. What solvent systems are effective for purification?

  • Methodological Answer : Ethanol is widely used for recrystallization due to its polarity and compatibility with acetamide derivatives. and highlight ethanol recrystallization for analogs like 6a-m, yielding >90% purity .

Advanced Research Questions

Q. How can molecular docking predict binding interactions with biological targets?

  • Methodological Answer : Docking studies (e.g., AutoDock Vina) analyze ligand-target complementarity. shows triazole-acetamide derivatives (e.g., 9c) binding to α-glucosidase with ΔG values < -8 kcal/mol, suggesting strong inhibition. Parameters include:

  • Grid box centered on the active site (coordinates derived from crystallographic data).
  • Post-docking validation via MM/GBSA binding free energy calculations .
    • Data Table :
CompoundTarget ProteinBinding Energy (kcal/mol)Predicted IC₅₀ (µM)
9cα-Glucosidase-8.212.5

Q. How can contradictory activity data between in vitro and computational models be resolved?

  • Methodological Answer : Discrepancies often arise from assay conditions (e.g., pH, co-solvents). For example, reports antimicrobial activity against S. aureus (MIC = 8 µg/mL) but poor solubility in aqueous media. Strategies include:

  • Using orthogonal assays (e.g., microbroth dilution vs. agar diffusion).
  • Modifying substituents (e.g., adding polar groups like -NO₂ in 6b ) to improve bioavailability .

Q. What structure-activity relationships (SAR) guide analog design for enhanced bioactivity?

  • Methodological Answer :

  • Electron-withdrawing groups (e.g., -NO₂ in 6b) enhance antimicrobial activity by increasing electrophilicity .
  • Thiazole-triazole hybrids (e.g., 9a-e) show improved α-glucosidase inhibition due to π-π stacking with aromatic residues .
  • p-Tolyl groups in the imidazole core (as in ) improve TRPM4 inhibition (IC₅₀ = 0.87 µM for prostate cancer therapy) .

Q. How do reaction conditions (catalyst, solvent) impact yield and purity?

  • Methodological Answer :

  • Catalyst : Cu(OAc)₂ in achieves >90% regioselectivity for 1,4-triazoles vs. Ru-based catalysts for 1,5-isomers .
  • Solvent : Aqueous tert-BuOH reduces side reactions (e.g., hydrolysis of acetamide) compared to DMF .

Data Contradictions and Resolution

Q. Why do some analogs show high computational binding affinity but low experimental activity?

  • Resolution :

  • Membrane permeability : Lipinski’s rule violations (e.g., molecular weight >500 Da in compound 9c ).
  • Metabolic instability : Thioether linkages (e.g., -S- in 2-((imidazol-2-yl)thio)) may undergo hepatic oxidation. Solutions include prodrug strategies or replacing sulfur with methylene .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.